molecular formula C10H7N3O2S B035429 2-(4-Nitrophenylthio)pyrimidine CAS No. 19581-24-9

2-(4-Nitrophenylthio)pyrimidine

Cat. No.: B035429
CAS No.: 19581-24-9
M. Wt: 233.25 g/mol
InChI Key: VFZRGLKTZAKXCP-UHFFFAOYSA-N
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Description

2-(4-Nitrophenylthio)pyrimidine is a useful research compound. Its molecular formula is C10H7N3O2S and its molecular weight is 233.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

The compound 2-(4-Nitrophenylthio)pyrimidine has been investigated for its anticancer properties, particularly as a potential inhibitor of key cancer-related pathways.

  • Mechanism of Action : Research indicates that pyrimidine derivatives can inhibit various targets involved in cancer progression, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). For instance, compounds with similar structures have shown effectiveness in inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis and proliferation .
  • Case Studies : In vitro studies have demonstrated that certain pyrimidine derivatives induce apoptosis in cancer cells by arresting the cell cycle and upregulating apoptotic factors. For example, thieno[2,3-d]pyrimidines related to this compound have shown promising results in targeting VEGFR-2, leading to significant anticancer effects .
Compound TypeTargetActivityReference
Pyrimidine DerivativeVEGFR-2Apoptosis induction
Thieno[2,3-d]pyrimidineCancer CellsCell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with promising results against various bacterial strains.

  • Antibacterial Studies : Research has shown that pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrimidines have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that indicate strong antibacterial effects .
  • Mechanism : The mechanism often involves the disruption of bacterial protein synthesis or interference with essential metabolic pathways within bacterial cells.
Bacterial StrainMIC (μg/mL)Reference
E. coli0.25 - 1
S. aureus0.5 - 256

Drug Development Implications

The structural versatility of this compound allows for modifications that can enhance its pharmacological properties.

  • Drug Design : The compound serves as a scaffold for the development of new drugs targeting specific diseases. Its ability to form derivatives with improved bioactivity makes it a valuable candidate in drug discovery efforts .
  • Regulatory Considerations : As with any new pharmaceutical agent, thorough evaluation through clinical trials is necessary to establish safety and efficacy before market introduction.

Properties

CAS No.

19581-24-9

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfanylpyrimidine

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H

InChI Key

VFZRGLKTZAKXCP-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Key on ui other cas no.

19581-24-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.12 g (10 mmoles) of 2-mercaptopyrimidine, 1.4 (10 mmoles) of 1-fluoro-4-nitrobenzene, 0.5 of potassium hydroxide and 10 ml of dimethylsulfoxide were heated at 120°-130° C. for 6 hours and then cooled. After pouring into a mixture of ice, water and sodium chloride the mixture was allowed to stand for 30 minutes and then filtered. The solid was washed with water, air dried and chromatographed on silica gel using ethyl acetate/hexane (1:1 by volume) as the eluent. The fractions containing the product were combined and concentrated to give 1 g (43%) of the product as yellow rods, mp 103°-104° C.
Quantity
1.12 g
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reactant
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1.4
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10 mmol
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10 mL
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Yield
43%

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